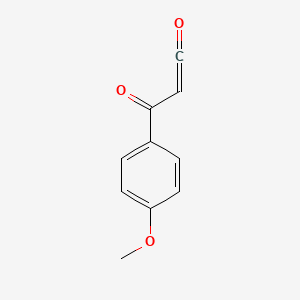
1-Propene-1,3-dione, 3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely recognized for its use as a UVA solar filter in sunscreens . This compound is unique due to its ability to absorb ultraviolet light, making it an essential ingredient in protecting the skin from harmful UV radiation.
Preparation Methods
The synthesis of 1-Propene-1,3-dione, 3-(4-methoxyphenyl)- involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This reaction is typically carried out under mechanochemical conditions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-Propene-1,3-dione, 3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propene-1,3-dione, 3-(4-methoxyphenyl)- has a wide range of scientific research applications:
Biology: Its ability to absorb UV light makes it useful in studying the effects of UV radiation on biological systems.
Mechanism of Action
The mechanism of action of 1-Propene-1,3-dione, 3-(4-methoxyphenyl)- involves its ability to absorb ultraviolet light and convert it into less harmful energy forms. . This conversion helps in dissipating the absorbed energy and protecting the skin from UV damage.
Comparison with Similar Compounds
1-Propene-1,3-dione, 3-(4-methoxyphenyl)- can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione: This compound has similar UV-absorbing properties but differs in its molecular structure.
Butyl Methoxydibenzoylmethane:
4-Methoxychalcone: Another compound with UV-absorbing properties but with a different chemical structure.
These comparisons highlight the uniqueness of 1-Propene-1,3-dione, 3-(4-methoxyphenyl)- in terms of its specific UV-absorbing capabilities and its widespread use in sunscreens.
Properties
CAS No. |
84905-27-1 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
InChI |
InChI=1S/C10H8O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-6H,1H3 |
InChI Key |
VHOSQOCSJKFVBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


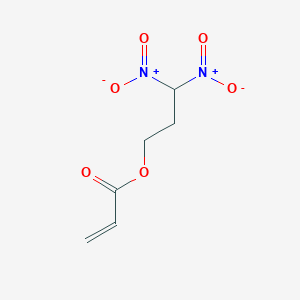
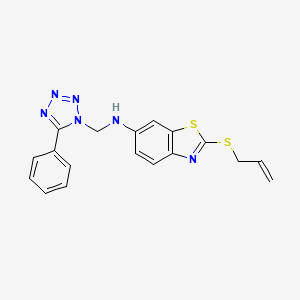
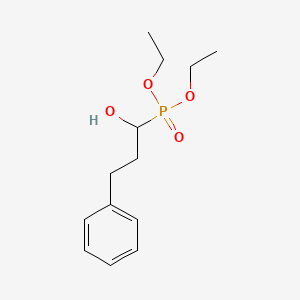


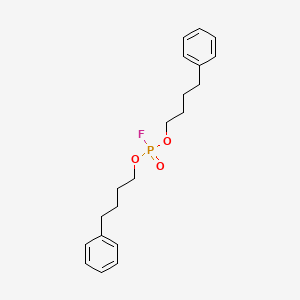
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
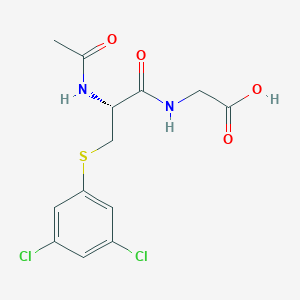
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
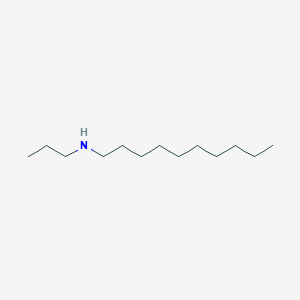
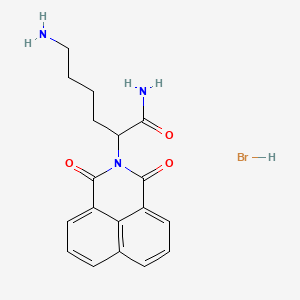

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

